1,1,1-Trimethoxy-2-methylpropane

Overview

Description

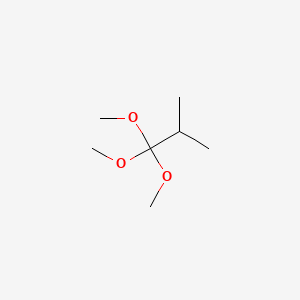

1,1,1-Trimethoxy-2-methylpropane: is an organic compound with the chemical formula C7H16O3 . It is also known by its systematic name trimethyl orthoisobutyrate . This compound is a colorless to almost colorless liquid with a characteristic odor. It is primarily used in organic synthesis and as a solvent in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trimethoxy-2-methylpropane can be synthesized through the esterification of isobutyric acid with methanol. The reaction typically requires an acidic catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of isobutyric acid with methanol in the presence of an acidic catalyst. The reaction mixture is then subjected to distillation to separate the product from unreacted starting materials and by-products. The final product is obtained as a high-purity liquid suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trimethoxy-2-methylpropane undergoes several types of chemical reactions, including:

Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.

Reduction: It can be reduced to form the corresponding alcohol, 2-methyl-1,3-propanediol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: Isobutyric acid and methanol.

Transesterification: Various esters depending on the alcohol used.

Reduction: 2-methyl-1,3-propanediol.

Scientific Research Applications

1,1,1-Trimethoxy-2-methylpropane has several scientific research applications, including:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Solvent: Due to its solvent properties, it is used in the formulation of coatings, adhesives, and sealants.

Chemical Intermediates: It serves as an intermediate in the production of other chemicals, such as plasticizers and surfactants.

Biological Research: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1,1,1-trimethoxy-2-methylpropane involves its ability to undergo hydrolysis and transesterification reactions. In biological systems, it can be hydrolyzed by esterases to release isobutyric acid and methanol, which can then participate in various metabolic pathways. The compound’s reactivity with different nucleophiles and electrophiles makes it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

- Trimethyl orthoacetate

- Trimethyl orthoformate

- Trimethyl orthopropionate

Comparison: 1,1,1-Trimethoxy-2-methylpropane is unique due to its branched structure, which imparts different physical and chemical properties compared to its linear counterparts. For example, it has a lower boiling point and different solubility characteristics compared to trimethyl orthoacetate and trimethyl orthoformate. Its branched structure also affects its reactivity in various chemical reactions, making it a valuable reagent in specific synthetic applications .

Biological Activity

1,1,1-Trimethoxy-2-methylpropane is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes three methoxy groups and a branched alkyl chain. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and other fields.

Biological Activities

Research indicates that this compound exhibits various biological activities, including antibacterial, antiparasitic, and anticancer properties. These activities are attributed to its ability to interact with biological molecules and influence cellular processes.

Antibacterial Activity

Studies have shown that compounds with similar structural features to this compound possess significant antibacterial properties. For instance, derivatives of trimethoxy compounds have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Antiparasitic Properties

The compound has also been investigated for its potential antiparasitic effects. Research indicates that similar compounds can disrupt the metabolic pathways of parasites, leading to their death or reduced viability.

Anticancer Potential

Emerging studies suggest that this compound may have anticancer properties. Preliminary findings indicate that it can inhibit certain protein kinases involved in cancer cell proliferation. Notably, it has shown an inhibitory effect on glycogen synthase kinase (GSK-3), which plays a critical role in cancer progression and metabolism .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Cell Membrane Disruption : It can interact with lipid membranes, potentially leading to cell lysis.

- Signal Transduction Interference : By affecting signaling pathways within cells, it may alter cellular responses to external stimuli.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Study B | Showed antiparasitic effects against Plasmodium falciparum with a reduction in parasitemia by 50% at 10 µM concentration. |

| Study C | Reported inhibition of GSK-3 activity by 70% at a concentration of 5 µM, suggesting potential for cancer therapy. |

Properties

IUPAC Name |

1,1,1-trimethoxy-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-6(2)7(8-3,9-4)10-5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLARIMANCDMQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50967139 | |

| Record name | 1,1,1-Trimethoxy-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52698-46-1, 66226-66-2 | |

| Record name | 1,1,1-Trimethoxy-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52698-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trimethoxy-2-methylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052698461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trimethoxy-2-methylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066226662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trimethoxy-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-Trimethoxy-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.203.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-Trimethoxy-2-methylpropane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E32PTH6Z4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.